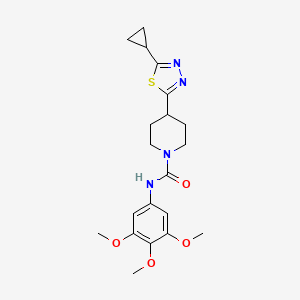

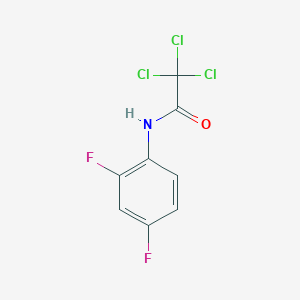

2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents. For example, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized from 4-chlorophenol and N-phenyl dichloroacetamide . These methods could potentially be adapted for the synthesis of "2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide" by choosing the appropriate starting materials.

Molecular Structure Analysis

The molecular structures of acetamide derivatives are often characterized by X-ray crystallography, which provides detailed information about the conformation of the molecules and the intermolecular interactions present in the crystal lattice. For instance, the crystal structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide showed a significant dihedral angle between the phenyl rings and the acetamide group, with the presence of N-H...O hydrogen bonds forming infinite chains . These structural motifs are likely to be observed in "2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide" as well.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on the substituents present on the phenyl ring and the acetamide nitrogen. The papers do not provide specific reactions for "2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide," but related compounds have been used in reactions such as the Dakin–West reaction, where N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides were synthesized . This suggests that "2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide" could also be a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. Intermolecular hydrogen bonding, as seen in the structures of related compounds , can affect the melting points, solubility, and crystal packing of these compounds. The presence of electron-withdrawing groups such as chloro, nitro, and trifluoromethyl groups can also impact the acidity of the amide hydrogen and the overall reactivity of the compound. Optical properties, such as solvatochromic effects, have been observed for some acetamide derivatives, indicating that solvent polarity can influence the electronic properties of these compounds .

科学的研究の応用

Quantum Chemical Calculations and Vibrational Spectroscopic Studies

- Quantum Chemical Analysis : The molecular structural parameters, vibrational frequencies, and thermodynamic properties of compounds similar to 2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide have been investigated using density functional theory (DFT) and other quantum chemical techniques. This includes detailed vibrational assignments and potential energy distribution (PED) analysis (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Synthesis and Structural Analysis

- Synthetic Approaches and Structural Studies : Research has focused on synthesizing compounds similar to 2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide and studying their crystal structures. This includes investigations into the molecular conformations and intermolecular interactions within these structures (Sterkhova, М. Lazarev, & N. F. Lazareva, 2019).

Crystallography and Solid State Geometry

- Crystallographic Studies : The crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides have been determined, revealing insights into their lattice constants, molecular geometry, and the effects of substitution on crystal parameters. Such studies are crucial for understanding the solid-state behavior of these compounds (Gowda, Kožíšek, Svoboda, & Fuess, 2007).

Molecular Geometry and Hydrogen Bonding

- Molecular Conformation and Hydrogen Bonding : Investigations into compounds related to 2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide have provided insights into their molecular conformation, particularly concerning the orientations of N—H bonds and their involvement in intramolecular hydrogen bonding. This research contributes to a deeper understanding of the molecular interactions and stability of these compounds (Gowda, Svoboda, & Fuess, 2007).

Applications in Oxidative Systems and Potential Pesticides

- Reactivity in Oxidative Systems : Studies have shown that reactions involving trifluoroacetamide in an oxidative system yield various products, suggesting potential applications in synthetic chemistry (Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov, 2015).

- Potential as Pesticides : New derivatives of compounds structurally similar to 2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide have been characterized as potential pesticides, highlighting the chemical's potential application in agricultural science (Olszewska, Pikus, & Tarasiuk, 2008).

特性

IUPAC Name |

2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F2NO/c9-8(10,11)7(15)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCFUXUJBFQJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-N-(2,4-difluorophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2501561.png)

![3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B2501562.png)

![2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2501564.png)

![8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501573.png)

![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)

![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)

![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)